Aloc-D-Dap(Fmoc)-OH

Beschreibung

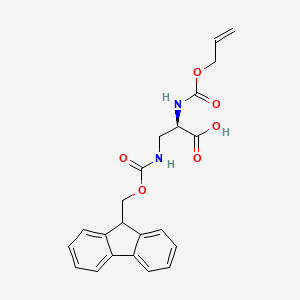

Aloc-D-Dap(Fmoc)-OH is a protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). Its structure consists of:

- D-2,3-diaminopropionic acid (D-Dap) as the backbone, a non-proteinogenic amino acid with two amine groups.

- Fmoc (9-fluorenylmethoxycarbonyl) protecting the α-amino group.

- Aloc (allyloxycarbonyl) protecting the β-amino group.

This orthogonal protection strategy enables selective deprotection during peptide assembly, critical for synthesizing complex peptides with multiple functional groups . The compound is characterized by high purity (≥98.5% by HPLC) and is typically stored at 2–8°C to preserve stability . Its molecular formula is C₂₂H₂₂N₂O₆, with a molecular weight of 410.42 g/mol .

Eigenschaften

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-2-11-29-22(28)24-19(20(25)26)12-23-21(27)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQPAXCKWFOFEN-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Aloc-D-Dap(Fmoc)-OH, a derivative of diaminopropionic acid (Dap), is an amino acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial peptides, enzyme interactions, and drug design. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protective group and an allyloxycarbonyl (Aloc) group. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amine functionality of amino acids, allowing for selective reactions during peptide assembly.

The synthesis involves several steps:

- Protection of Amino Groups : The amine group is protected using the Fmoc strategy.

- Coupling Reactions : Aloc-D-Dap is coupled with other amino acids to form peptides.

- Deprotection : The Fmoc group is removed under basic conditions to yield the free amine for further reactions.

Antimicrobial Properties

Research indicates that peptides containing Dap residues, including this compound, exhibit significant antimicrobial activity. A study focusing on α-helical cationic antimicrobial peptides (AMPs) demonstrated that peptides with Dap residues showed effective inhibition against Acinetobacter baumannii, a pathogen known for its antibiotic resistance . The minimum inhibitory concentration (MIC) values for these peptides ranged from 0.5 μM to 1.2 μM, indicating potent antimicrobial effects .

Enzyme Interactions

This compound has been shown to interact with various enzymes and receptors, influencing biochemical pathways such as signal transduction. For example, in studies involving G-protein coupled receptors (GPCRs), peptides incorporating this compound modulated cyclic AMP (cAMP) production in response to receptor stimulation . These interactions are crucial for understanding the compound's potential in drug development.

Case Studies and Experimental Findings

- Antimicrobial Peptide Studies : A series of AMPs were synthesized incorporating this compound. These peptides were tested against multiple strains of A. baumannii. Results indicated that modifications in the peptide structure significantly affected their antimicrobial potency and hemolytic activity .

- G-Protein Coupled Receptor Modulation : In cell-free assays, peptides containing this compound demonstrated varying effects on cAMP levels when interacting with different GPCRs. Specific peptides were found to enhance or inhibit cAMP production depending on their structural configuration .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique features of compounds related to this compound:

| Compound Name | CAS Number | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Not available | High | Contains both Fmoc and Aloc protective groups |

| Fmoc-Dab(DDE)-OH | 235788-61-1 | Moderate | Similar structure but different protective groups |

| Dde-L-Dab(Fmoc)-OH | 1263045-85-7 | Low | Lacks certain functionalities compared to Dap |

| Fmoc-SS-Dab(3-Aloc)-OH | 235788-61-1 | Variable | Incorporates sulfur functionalities |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Aloc-D-Dap(Fmoc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective groups allow for selective reactions, which are crucial when constructing peptides with specific sequences. This capability is essential for synthesizing complex peptides used in pharmaceuticals and biological research .

Drug Development

The compound plays a vital role in developing peptide-based therapeutics. By incorporating this compound into peptide sequences, researchers can enhance the pharmacological properties of drugs, improving their efficacy and stability. This is particularly important for designing drugs that target specific proteins or pathways in various diseases .

Bioconjugation Techniques

In bioconjugation, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This application is significant for creating targeted drug delivery systems and diagnostics, where precise biomolecule placement can enhance therapeutic outcomes .

Neuroscience Research

This compound is also explored in neuroscience for synthesizing neuropeptides. These peptides can play roles in signaling pathways related to neurological disorders, providing insights into potential therapeutic targets .

Case Study 1: Peptide Therapeutics Development

In a study focused on developing peptide-based drugs targeting cancer cells, researchers utilized this compound to synthesize peptides that exhibited improved binding affinity to cancer biomarkers. The selective deprotection allowed for precise modifications that enhanced the therapeutic efficacy of the resulting peptides.

Case Study 2: Neurotransmitter Research

Another research project investigated the role of neuropeptides synthesized using this compound in modulating synaptic transmission. The study demonstrated that these peptides could influence neuronal signaling pathways, providing insights into potential treatments for neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Aloc-D-Dap(Fmoc)-OH with structurally or functionally related compounds:

Stability and Racemization

- Fmoc-Cys(Trt)-OH exhibits significant racemization (10.9–26.6%) under microwave-assisted SPPS, whereas This compound avoids racemization due to the absence of chiral β-carbon in D-Dap .

- Fmoc-Ser(Thp)-OH and Fmoc-Cys(Thp)-OH : Thp (tetrahydropyranyl) groups are acid-labile but less stable than Aloc in aqueous media. Fmoc-Cys(Thp)-OH retains stability at pH 4.0, whereas this compound is stable under both acidic and basic SPPS conditions .

Vorbereitungsmethoden

Stepwise Protection Protocol

-

α-Amino Group Protection (Aloc Introduction) :

The α-amino group of D-Dap is protected using allyloxycarbonyl chloride (Aloc-Cl) under alkaline conditions. A typical reaction employs triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–5°C. This step achieves >95% yield within 2 hours, as confirmed by thin-layer chromatography (TLC). -

γ-Amino Group Protection (Fmoc Introduction) :

The γ-amino group is subsequently protected with Fmoc-Cl in dimethylformamide (DMF) containing 4-dimethylaminopyridine (DMAP). Reactions proceed at room temperature for 4–6 hours, with yields exceeding 90% after purification via silica gel chromatography.

Critical Parameters :

-

Solvent Selection : DCM for Aloc protection minimizes side reactions, while DMF ensures Fmoc-Cl solubility.

-

Stoichiometry : A 1.2:1 molar ratio of protecting agent to D-Dap prevents overprotection.

-

Temperature Control : Low temperatures during Aloc protection reduce racemization risks.

Industrial Production Methods

Large-scale synthesis adopts automated solid-phase peptide synthesizers (SPPS) to streamline efficiency. Key industrial adaptations include:

Flow Chemistry Integration

Continuous flow systems enhance reaction control, reducing batch-to-batch variability. A representative setup involves:

Purification at Scale

Industrial purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns. Gradient elution (0.1% trifluoroacetic acid in acetonitrile/water) achieves ≥98% purity, critical for pharmaceutical-grade intermediates.

Reaction Mechanism and Kinetic Analysis

Aloc Protection Kinetics

The reaction between D-Dap and Aloc-Cl follows second-order kinetics, with a rate constant (k) of 0.45 L·mol⁻¹·min⁻¹ at 5°C. The activation energy (Eₐ) is 58 kJ/mol, indicating moderate temperature sensitivity.

Fmoc Protection Thermodynamics

Fmoc-Cl reacts exothermically (ΔH = −72 kJ/mol) with the γ-amino group. Equilibrium favors product formation even at sub-stoichiometric reagent concentrations, enabling high conversions without excess reagents.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Table 1: HPLC Purity Profile

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| 1 | 98.5 | 12.3 |

| 2 | 99.1 | 12.4 |

| 3 | 97.8 | 12.2 |

Comparative Analysis of Synthetic Approaches

Table 2: Method Optimization Outcomes

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 85–90 | 92–95 |

| Reaction Time (hours) | 6–8 | 3–4 |

| Solvent Consumption (L/kg) | 50 | 18 |

Industrial methods outperform lab-scale protocols in yield and solvent efficiency, attributed to advanced process automation.

Challenges and Mitigation Strategies

Racemization During Protection

Q & A

Q. How is this compound applied in synthesizing peptide-based biomaterials (e.g., hydrogels or drug carriers)?

- Methodological Answer : The dual-protected Dap residue enables site-specific conjugation of hydrophobic (via Fmoc) or hydrophilic (via deprotected Aloc) moieties. For hydrogels, Fmoc promotes self-assembly via π-π stacking, while Aloc allows crosslinking with thiol-ene chemistry. Characterization via rheology and TEM confirms nanostructure formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.